3-methyl-4-nitro-N-pyridin-2-ylbenzamide
Description
3-Methyl-4-nitro-N-pyridin-2-ylbenzamide is a benzamide derivative featuring a pyridin-2-yl substituent on the amide nitrogen, with a methyl group at position 3 and a nitro group at position 4 on the benzene ring. This structural arrangement confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-methyl-4-nitro-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-8-10(5-6-11(9)16(18)19)13(17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYCLZRMNVOJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-pyridin-2-ylbenzamide typically involves the nitration of 3-methyl-N-pyridin-2-ylbenzamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-4-nitro-N-pyridin-2-ylbenzamide may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 3-methyl-4-nitro-N-pyridin-2-ylbenzamide with an oxidized functional group.
Reduction: The major product is 3-methyl-4-amino-N-pyridin-2-ylbenzamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
3-methyl-4-nitro-N-pyridin-2-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS 332152-50-8)
- Substituent orientation : The pyridin-4-ylmethyl group in this analog creates a distinct spatial arrangement compared to the pyridin-2-yl group in the target compound. This difference may affect interactions with hydrophobic pockets in protein targets.
- Physicochemical properties : With an XLogP3 value of 4.3 and a topological polar surface area of 45.5 Ų, this compound exhibits moderate lipophilicity, similar to the target compound’s predicted profile .
Imatinib Meta-methyl-piperazine Impurity
This benzamide derivative (PubChem CID: N/A) incorporates a piperazine-methyl group and a pyrimidinyl-pyridinyl moiety, highlighting the diversity of benzamide-based pharmacophores. Unlike the target compound, its complex structure is tailored for tyrosine kinase inhibition, emphasizing the role of auxiliary groups in therapeutic applications .
Physicochemical and Pharmacological Implications
Table 1: Comparative Properties of 3-Methyl-4-nitro-N-pyridin-2-ylbenzamide and Analogs
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | XLogP3 | H-Bond Donors | H-Bond Acceptors | Key Features |
|---|---|---|---|---|---|---|---|
| 3-Methyl-4-nitro-N-pyridin-2-ylbenzamide | N/A | C₁₄H₁₂N₃O₃ | 273.27 g/mol | ~3.5* | 1 | 5 | Nitro at C4, pyridin-2-ylamide |
| 4-Methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide | 313981-40-7 | C₁₅H₁₃N₃O₃ | 287.29 g/mol | ~3.8* | 1 | 5 | Nitro at C3, pyridin-2-ylmethyl |
| 4-Methyl-3-nitropyridin-2-amine | N/A | C₆H₇N₃O₂ | 153.14 g/mol | 1.2 | 2 | 4 | Pyridine core, amine at C2 |
| 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide | 332152-50-8 | C₂₀H₁₈N₂O | 302.37 g/mol | 4.3 | 1 | 3 | Pyridin-4-ylmethyl, high XLogP3 |
*Predicted values based on structural analogs.
Key Observations:
- Lipophilicity : The target compound’s estimated XLogP3 (~3.5) suggests moderate membrane permeability, comparable to its analogs.
- Bioactivity : Benzamide derivatives with pyridinyl groups (e.g., the target) are often investigated for enzyme inhibition due to their ability to mimic ATP-binding motifs .
- Synthetic challenges : The nitro group’s position in the target compound may necessitate regioselective synthesis routes to avoid isomer formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
